molecular formula C17H20O2 B14712625 Phenol, 4,4'-(1-ethyl-2-methylethylene)di-, threo- CAS No. 20576-53-8

Phenol, 4,4'-(1-ethyl-2-methylethylene)di-, threo-

Cat. No.: B14712625
CAS No.: 20576-53-8
M. Wt: 256.34 g/mol
InChI Key: PYYFTORPKDTZJF-YVEFUNNKSA-N
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Description

Phenol, 4,4’-(1-ethyl-2-methylethylene)di-, threo- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes phenol groups connected by a 1-ethyl-2-methylethylene bridge. Its distinct chemical properties make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-(1-ethyl-2-methylethylene)di-, threo- typically involves nucleophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of a strong base and elevated temperatures, to facilitate the substitution of hydrogen atoms on the aromatic ring with the desired substituents .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-(1-ethyl-2-methylethylene)di-, threo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

Phenol, 4,4’-(1-ethyl-2-methylethylene)di-, threo- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Phenol, 4,4’-(1-ethyl-2-methylethylene)di-, threo- exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4,4’-(1-ethyl-2-methylethylene)di-, threo- is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

20576-53-8

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

4-[(2R,3R)-3-(4-hydroxyphenyl)pentan-2-yl]phenol

InChI

InChI=1S/C17H20O2/c1-3-17(14-6-10-16(19)11-7-14)12(2)13-4-8-15(18)9-5-13/h4-12,17-19H,3H2,1-2H3/t12-,17+/m0/s1

InChI Key

PYYFTORPKDTZJF-YVEFUNNKSA-N

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)O)[C@@H](C)C2=CC=C(C=C2)O

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(C)C2=CC=C(C=C2)O

Origin of Product

United States

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